![molecular formula C12H19NO B496199 N-(3-methoxybenzyl)-2-methylpropan-1-amine CAS No. 893576-11-9](/img/structure/B496199.png)
N-(3-methoxybenzyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-methoxybenzyl)-2-methylpropan-1-amine” is an organic compound that belongs to the class of secondary amines. It has a benzyl group substituted with a methoxy group at the 3-position, and this benzyl group is connected to a 2-methylpropan-1-amine via a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through reductive amination, where the carbonyl compound (possibly a 3-methoxybenzaldehyde) is reacted with 2-methylpropan-1-amine in the presence of a reducing agent .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the benzyl group) substituted with a methoxy group (-OCH3) at the 3-position. This benzyl group is connected to a 2-methylpropan-1-amine via a nitrogen atom .Aplicaciones Científicas De Investigación
Analytical Characterization and Detection
- A study by Westphal et al. (2016) presented the analytical characterization of ortho-methoxybenzylated amphetamine-type designer drugs, including mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data, highlighting the importance of analytical techniques in identifying novel psychoactive substances (Westphal, Girreser, & Waldmüller, 2016).
Organic Synthesis and Catalysis
- The synthesis of secondary amines from primary amines via 2‐Nitrobenzenesulfonamides, demonstrating the utility of N-(4-methoxybenzyl)-3-phenylpropylamine in organic synthesis methodologies, was reported by Kurosawa et al. (2003). This work emphasizes the role of these compounds in the development of new synthetic routes (Kurosawa, Kan, & Fukuyama, 2003).
Enzymatic Reactions and Synthesis
- A chemoenzymatic approach toward the enantiomerically pure form of a compound, highlighting the significance of enantioselective synthesis for natural product preparation, was discussed by Akeboshi et al. (2008). This study showcases the application of biocatalysis in organic synthesis (Akeboshi & Sugai, 2008).
Pharmacological Research
- In vitro toxicokinetic and analytical toxicology studies of novel NBOMe derivatives provided insights into the phase I and II metabolism, plasma protein binding, and detectability in urine screening approaches, as reported by Richter et al. (2019). This research underscores the importance of understanding the pharmacokinetics and toxicology of new psychoactive substances (Richter et al., 2019).
Material Science and Surface Activity
- Zhao et al. (2014) synthesized novel methoxybenzyl-containing quaternary ammonium surfactants, exploring their surface activity, absorption, and aggregation behavior in aqueous solutions. This study contributes to the field of material science by developing surfactants with enhanced surface activity and potential applications in various industries (Zhao, Guo, Jia, & Liu, 2014).
Mecanismo De Acción
Target of Action
The primary target of N-(3-methoxybenzyl)-2-methylpropan-1-amine is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids in the nervous system .
Mode of Action
N-(3-methoxybenzyl)-2-methylpropan-1-amine interacts with FAAH by inhibiting its activity . This inhibition is time-dependent and dose-dependent, suggesting a possible irreversible or slowly reversible mechanism of action .
Biochemical Pathways
By inhibiting FAAH, N-(3-methoxybenzyl)-2-methylpropan-1-amine affects the endocannabinoid system . This system includes cannabinoid receptors and their endogenous ligands, which are involved in the regulation of neurotransmitter release .
Pharmacokinetics
A related compound, n-3-methoxybenzyl-palmitamide, has been shown to have slow absorption and elimination rates in rats .
Result of Action
The inhibition of FAAH by N-(3-methoxybenzyl)-2-methylpropan-1-amine could potentially provide analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .
Action Environment
The stability of related boron reagents has been shown to be influenced by their environment .
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)8-13-9-11-5-4-6-12(7-11)14-3/h4-7,10,13H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWWWWWQNTUHPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-2-methylpropan-1-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.